2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazine ring fused with a pyrazole ring . They are part of a larger class of compounds known as azolo[1,5-a]pyrimidines, which have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones . This reaction is catalyzed by Rh(III) and results in the formation of C–C and C–N bonds . Another method involves the site-selective cross-coupling reactions of 2,6-dibromopyrazolo[1,5-a]pyrimidine .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazine ring fused with a pyrazole ring . The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazines can undergo various chemical reactions, including C–H activation and intramolecular condensation . They can also participate in site-selective cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on the specific compound. Factors that can influence these properties include the nature and position of the substituents on the rings .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Synthesis : The compound is involved in the synthesis of various heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, which have shown significant biological activities in medicine (Eljazi I. Al-Afaleq, 2000).
- Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : It acts as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds with potential antibacterial, antifungal, and cytotoxic activities (W. M. Al-Adiwish et al., 2017).
Biological and Medicinal Applications
- Antibacterial and Antifungal Activities : Compounds synthesized from this chemical have shown antibacterial and antifungal properties, suggesting their potential as therapeutic agents (Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities, Ishak Bildirici et al., 2007).
- Cytotoxicity Against Cancer Cells : Some derivatives exhibit cytotoxicity against specific cancer cell lines like Breast cancer cells (MCF7), indicating their potential in cancer research (Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, Ashraf S. Hassan et al., 2014).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : This compound plays a role in the synthesis of new derivatives with potential pharmacological activities, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives which have shown antitumor activity (Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives, Khaled R. A. Abdellatif et al., 2014).
Chemical Structural Studies
- Chemical Structure Analysis : Research includes the determination of the crystal and molecular structures of derivatives, aiding in understanding their chemical behavior and potential applications (Synthesis, crystal and molecular structure and antimicrobial studies of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, M. Prabhudeva et al., 2017).
Environmental Applications
- Insecticidal Activity : Research has explored its use in developing insecticidal agents, highlighting its potential in pest control and environmental management (Stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, R. Hasan et al., 1996).
Future Directions
Future research on pyrazolo[1,5-a]pyrazines could involve the synthesis of new compounds with different substituents, the study of their chemical reactions, and the investigation of their potential biological activities . Additionally, more research is needed to understand the safety and hazards associated with these compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-4-2-5-15(10-14)13-25-20-19-12-18(23-24(19)9-8-22-20)16-6-3-7-17(21)11-16/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPECOLFLREOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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